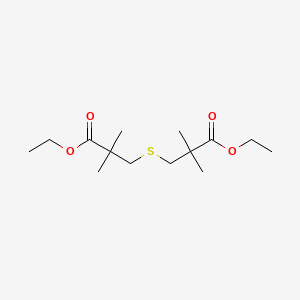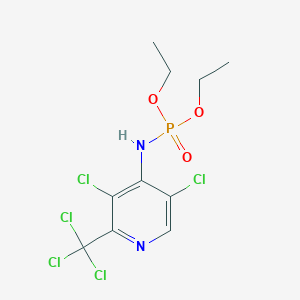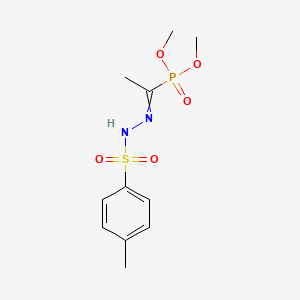
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of phosphonic acid esters This compound is known for its unique structural features, which include a dimethoxyphosphoryl group and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with a phosphorylating agent such as dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound binds to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or protective effects. The phosphoryl group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1-dimethoxyphosphorylethylideneamino)-4-chlorobenzenesulfonamide
- N-(1-dimethoxyphosphorylethylideneamino)-4-nitrobenzenesulfonamide
- N-(1-dimethoxyphosphorylethylideneamino)-4-methoxybenzenesulfonamide
Uniqueness
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological or agrochemical properties.
Properties
CAS No. |
26584-00-9 |
|---|---|
Molecular Formula |
C11H17N2O5PS |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
N-(1-dimethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17N2O5PS/c1-9-5-7-11(8-6-9)20(15,16)13-12-10(2)19(14,17-3)18-4/h5-8,13H,1-4H3 |
InChI Key |
DPSPXPQVKFNVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


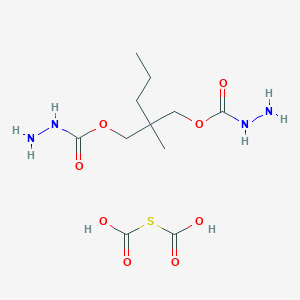
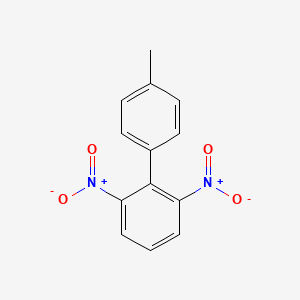
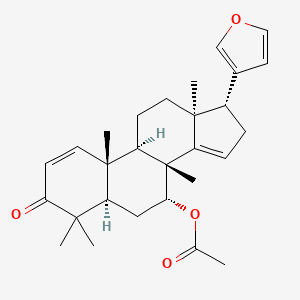
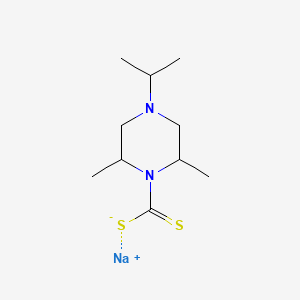

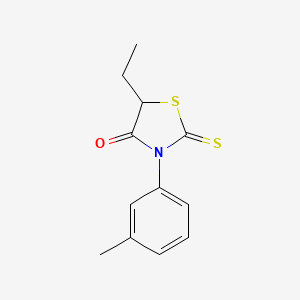

![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)

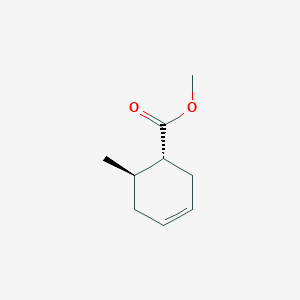
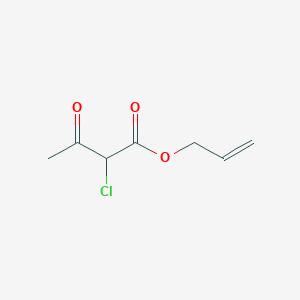
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
